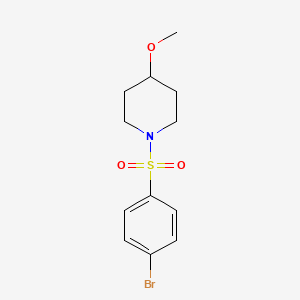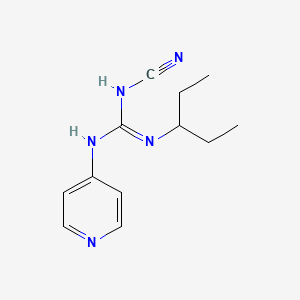
2-(4-Methyl-1-piperazinyl)-7-nitro-10-methyl-3,4-diazaphenoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-1-piperazinyl)-7-nitro-10-methyl-3,4-diazaphenoxazine is a complex organic compound that belongs to the class of diazaphenoxazines This compound is characterized by its unique structure, which includes a piperazine ring, a nitro group, and a diazaphenoxazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1-piperazinyl)-7-nitro-10-methyl-3,4-diazaphenoxazine typically involves multiple steps, starting from readily available precursors. . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as crystallization, purification, and drying to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methyl-1-piperazinyl)-7-nitro-10-methyl-3,4-diazaphenoxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents such as potassium permanganate, and various organic solvents. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups onto the piperazine ring .
Applications De Recherche Scientifique
2-(4-Methyl-1-piperazinyl)-7-nitro-10-methyl-3,4-diazaphenoxazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Methyl-1-piperazinyl)-7-nitro-10-methyl-3,4-diazaphenoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various cellular processes. For example, it may act as an antagonist for certain neurotransmitter receptors, thereby affecting signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A simpler compound with a similar piperazine ring structure but lacking the nitro and diazaphenoxazine groups.
4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide: A compound with a similar piperazine moiety but different functional groups and applications.
Uniqueness
2-(4-Methyl-1-piperazinyl)-7-nitro-10-methyl-3,4-diazaphenoxazine is unique due to its combination of a piperazine ring, a nitro group, and a diazaphenoxazine core This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Propriétés
Numéro CAS |
61939-60-4 |
|---|---|
Formule moléculaire |
C16H18N6O3 |
Poids moléculaire |
342.35 g/mol |
Nom IUPAC |
5-methyl-3-(4-methylpiperazin-1-yl)-8-nitropyridazino[3,4-b][1,4]benzoxazine |
InChI |
InChI=1S/C16H18N6O3/c1-19-5-7-21(8-6-19)15-10-13-16(18-17-15)25-14-9-11(22(23)24)3-4-12(14)20(13)2/h3-4,9-10H,5-8H2,1-2H3 |
Clé InChI |
LIHBWRNUCDBENQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=C(O3)C=C(C=C4)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 6-bromo-2,4-dimethyl-1h-benzo[d]imidazole-1-carboxylate](/img/structure/B13942779.png)

![2-Methylimidazo[5,1-b]thiazole](/img/structure/B13942786.png)
![3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13942787.png)


![1-Fluoro-3-[2-[2-(3-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13942811.png)



![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxamide](/img/structure/B13942830.png)

![2-[(4-Methoxybenzoyl)amino]-N-{1-[(2-methoxyphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13942843.png)
